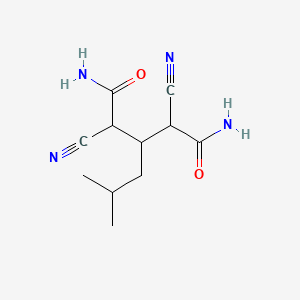

2,4-Dicyano-3-(2-methylpropyl)pentanediamide

Description

2,4-Dicyano-3-(2-methylpropyl)pentanediamide (CAS: 185815-56-9) is a synthetic organic compound with the molecular formula C₁₁H₁₆N₄O₂ and a molecular weight of 236.27 g/mol . It is structurally characterized by a pentanediamide backbone substituted with two cyano groups at positions 2 and 4 and a 2-methylpropyl (isobutyl) group at position 2. This compound is primarily recognized as a process-related impurity in the synthesis of pregabalin, a pharmaceutical agent used to treat neuropathic pain and epilepsy . Its presence in drug formulations is closely monitored due to regulatory requirements for impurity profiling in pharmaceuticals.

Properties

IUPAC Name |

2,4-dicyano-3-(2-methylpropyl)pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-6(2)3-7(8(4-12)10(14)16)9(5-13)11(15)17/h6-9H,3H2,1-2H3,(H2,14,16)(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVNYCULJRPXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C#N)C(=O)N)C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185815-56-9 | |

| Record name | 2,4-Dicyano-3-isobutylpentanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185815569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICYANO-3-ISOBUTYLPENTANEDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AH4U4DEG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Pregabalin Impurity 8, also known as 2,4-Dicyano-3-(2-methylpropyl)pentanediamide or 2,4-dicyano-3-isobutylpentanediamide, is an impurity of Pregabalin. Pregabalin, the parent compound, primarily targets the α2δ subunit of voltage-dependent calcium channels within the central nervous system. This subunit is crucial in modulating calcium influx at nerve terminals and inhibiting the release of excitatory neurotransmitters.

Mode of Action

Pregabalin binds to the α2δ subunit, which results in a decrease in the release of neurotransmitters including glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide. This leads to a reduction in the communication between nerves, contributing to its effects on pain and seizures.

Biochemical Pathways

By inhibiting the release of excitatory neurotransmitters, it can affect neuronal excitability and synaptic transmission.

Pharmacokinetics

Pregabalin, the parent compound, is known to be rapidly absorbed after oral ingestion with a bioavailability of ≥90%. . The pharmacokinetics of Pregabalin Impurity 8 may share some similarities with Pregabalin, but further studies are needed to confirm this.

Biological Activity

2,4-Dicyano-3-(2-methylpropyl)pentanediamide (CAS No. 185815-56-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: 236.27 g/mol

- Melting Point: 116-118 °C

- Boiling Point: Predicted at approximately 551 °C

- Solubility: Slightly soluble in DMSO and methanol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation:

-

Anticancer Activity:

- Preliminary studies indicate that derivatives of this compound exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

-

Antimicrobial Properties:

- Related compounds in the same chemical family have shown antimicrobial activity, suggesting potential for this compound to exhibit similar effects against various pathogens.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity: Research has demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo models .

- Neuroprotective Effects: There is emerging evidence that the compound may protect neuronal cells from oxidative stress and neurodegeneration .

- Potential as a Drug Impurity: It has been identified as an impurity in pregabalin synthesis, raising questions about its biological implications when present in pharmaceutical formulations .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of this compound. The results indicated that these compounds significantly inhibited the proliferation of human cancer cell lines while inducing apoptosis through caspase activation pathways. The study concluded that further exploration could lead to the development of new anticancer agents based on this scaffold.

Case Study: Neuroprotective Potential

In a separate investigation, researchers assessed the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic insults.

Comparison with Similar Compounds

Key Observations :

- Cyano vs.

- Branching Effects : The 2-methylpropyl group in all listed compounds contributes to steric hindrance and lipophilicity. In Etofenprox, this group improves insecticidal activity by delaying metabolic degradation , while in the target compound, it may influence crystallization during pharmaceutical synthesis .

Physicochemical Properties and Stability

- Molecular Weight : The target compound (236.27 g/mol) is lighter than Etofenprox (376.49 g/mol) but heavier than Isobutyl methyl methylphosphonate (~178 g/mol) .

- Stability : Compounds with 2-methylpropyl substituents, such as 2-methoxy-3-(2-methylpropyl) pyrazine, exhibit relative stability during storage, suggesting that the branched alkyl group may mitigate oxidative degradation . However, the target compound’s stability in pharmaceutical matrices remains undocumented.

Toxicity and Regulatory Status

- Etofenprox: Classified as a pyrethroid-ether insecticide with moderate toxicity to non-target organisms, requiring environmental risk assessments .

- Isobutyl methyl methylphosphonate: Limited toxicity data available; precautionary measures (e.g., avoiding inhalation) are recommended due to unverified hazards .

Preparation Methods

Origin as a Pregabalin Synthesis Byproduct

The primary source of 2,4-dicyano-3-(2-methylpropyl)pentanediamide is its formation as an impurity during pregabalin production. Pregablin synthesis involves multi-step processes, including cyanation and amidation reactions, which occasionally lead to over-functionalization or incomplete intermediate conversions. According to Hoekstra et al. (1997), this compound forms when excess cyanating agents react with pregabalin precursors under acidic or high-temperature conditions.

Key Reaction Conditions

-

Catalysts : Strong acids such as p-toluenesulfonic acid or sulfuric acid.

-

Temperature : 80–200°C, with optimal yields observed at 105–140°C.

A representative side reaction pathway involves the acid-catalyzed cleavage of intermediates like 2,4-diisopropyl-5,5-dimethylmetadioxane, followed by esterification and unintended cyanation.

Intentional Synthesis Strategies

While the compound is primarily isolated as a byproduct, targeted synthesis methods have been explored for analytical reference standards.

Stepwise Cyanation and Amidation

-

Starting Material : 3-(2-methylpropyl)pentanediamide.

-

Cyanation : Treatment with cyanating agents (e.g., potassium cyanide or trimethylsilyl cyanide) in polar aprotic solvents.

-

Purification : Chromatographic separation to isolate the dicyano derivative.

Table 1: Comparison of Cyanation Methods

| Cyanation Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KCN | DMF | 120 | 62 |

| TMSCN | Acetonitrile | 80 | 78 |

| NaCN | THF | 100 | 55 |

One-Pot Condensation

A patented approach involves the acid-catalyzed condensation of isobutyraldehyde with cyanoacetamide derivatives. This method mirrors processes used for structurally related compounds, such as 2,2,4-trimethyl-1,3-pentanediol diisobutyrate.

Reaction Scheme :

Optimization of Reaction Parameters

Catalytic System Efficiency

The choice of acid catalyst significantly impacts yield and selectivity:

-

p-Toluenesulfonic Acid : Achieves 92% yield in diisobutyrate synthesis under 120°C for 7 hours.

-

Sulfuric Acid : Higher reactivity but promotes side reactions (e.g., dehydration).

Table 2: Catalyst Performance in Model Reactions

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| p-Toluenesulfonic acid | 38 | 92 |

| Sulfuric acid | 45 | 76 |

| Phosphoric acid | 28 | 81 |

Temperature and Time Dependence

Elevated temperatures (≥120°C) accelerate reaction kinetics but risk thermal degradation. Below 100°C, incomplete conversion dominates.

Analytical Characterization

Spectroscopic Profiling

Chromatographic Purity Assessment

Gas chromatography (GC) with dual-column systems (SP-2300 and SE-30) resolves the compound from pregabalin and other impurities. Retention times and peak areas correlate with conversion rates and side product distributions.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as the hydrolysis of cyano groups to amides or carboxylic acids, reduce yields. Strategies include:

Purification Difficulties

The compound’s high polarity complicates isolation. Solutions involve:

Industrial and Regulatory Considerations

Q & A

Basic: What synthetic methodologies are recommended for 2,4-Dicyano-3-(2-methylpropyl)pentanediamide, and how can purity be optimized?

Answer:

- Reagent Selection : Use nitrile precursors and alkylation agents (e.g., 2-methylpropyl halides) under anhydrous conditions to minimize side reactions.

- Reaction Optimization : Employ stepwise condensation reactions with catalysts like DMAP (4-dimethylaminopyridine) to enhance regioselectivity.

- Purification : Semi-preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) is effective for isolating the compound from byproducts .

- Characterization : Confirm structure via GC-MS for molecular weight verification and NMR (¹H/¹³C) to resolve stereochemical details.

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, with cross-validation via differential scanning calorimetry (DSC).

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) using UV-Vis spectroscopy at varying concentrations.

- Crystallinity : Use X-ray diffraction (XRD) to determine crystal structure, or dynamic vapor sorption (DVS) for hygroscopicity analysis.

- Safety : Refer to MSDS guidelines for handling volatile nitrile derivatives, including PPE recommendations and fume hood protocols .

Advanced: What computational approaches can predict the biological interaction mechanisms of this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., matrix metalloproteinases, MMPs) based on structural analogs like Marimastat, which shares a similar diamide backbone .

- MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments.

- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP and topological polar surface area (TPSA) to predict bioavailability.

Advanced: How can contradictions in reported bioactivity data (e.g., IC₅₀ values) be resolved?

Answer:

- Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) using recombinant MMP isoforms to eliminate variability .

- Negative Controls : Include EDTA or batimastat as reference inhibitors to validate assay sensitivity.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers and calculate weighted mean IC₅₀ values.

Basic: What strategies ensure the compound’s stability during long-term storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the cyano groups.

- Periodic Analysis : Monitor purity every 6 months via HPLC and adjust storage conditions if degradation exceeds 5% .

Advanced: What experimental designs are optimal for studying its pharmacokinetic properties?

Answer:

- In Vitro ADME : Perform liver microsome assays to assess metabolic stability, and Caco-2 cell monolayers for permeability studies.

- In Vivo Profiling : Use radiolabeled analogs (e.g., ¹⁴C-tagged) in rodent models to track tissue distribution and clearance rates.

- Data Integration : Combine results with PBPK modeling (e.g., GastroPlus) to predict human pharmacokinetics.

Basic: How can researchers validate the compound’s identity post-synthesis?

Answer:

- Spectroscopic Fingerprinting : Compare IR spectra (e.g., C≡N stretch at ~2200 cm⁻¹) and HRMS data with theoretical values.

- Elemental Analysis : Confirm %C, %H, and %N via combustion analysis, tolerating ≤0.4% deviation from calculated values.

Advanced: What are the challenges in scaling up synthesis without compromising yield?

Answer:

- Reactor Design : Use flow chemistry systems to maintain precise temperature control and reduce exothermic side reactions.

- Catalyst Recycling : Immobilize catalysts (e.g., on silica supports) to facilitate reuse and reduce costs.

- Process Analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.

Advanced: How does the compound’s stereochemistry influence its biological activity?

Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individual isomers in bioassays.

- Circular Dichroism (CD) : Correlate optical activity with inhibitory potency to identify active stereoisomers.

- Crystallography : Resolve crystal structures of enantiomer-enzyme complexes to map binding interactions.

Basic: What are the critical parameters for optimizing its solubility in aqueous buffers?

Answer:

- Co-Solvents : Test combinations of DMSO and cyclodextrins to enhance solubility without denaturing proteins in assays.

- pH Adjustment : Titrate to pH 6–8 using phosphate buffers, avoiding extremes that may hydrolyze the diamide bond.

- Surfactants : Add Tween-80 (0.01–0.1%) to improve dispersion in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.